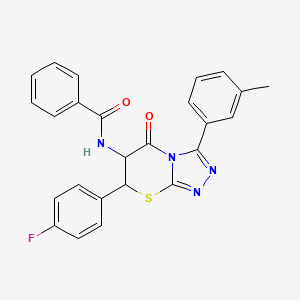
6-Hydroxymethyl-5-nitro-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxymethyl-5-nitro-2-phenylquinoline is a chemical compound with the molecular formula C16H12N2O3 and a molecular weight of 280.283 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxymethyl-5-nitro-2-phenylquinoline typically involves the nitration of 2-phenylquinoline followed by the introduction of a hydroxymethyl group. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxymethylation is usually achieved through a reaction with formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxymethyl-5-nitro-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Various electrophiles, such as halogens or alkyl groups, in the presence of catalysts or under specific temperature conditions.
Major Products Formed
Oxidation: Formation of 6-carboxy-5-nitro-2-phenylquinoline.
Reduction: Formation of 6-hydroxymethyl-5-amino-2-phenylquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxymethyl-5-nitro-2-phenylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-Hydroxymethyl-5-nitro-2-phenylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
6-Hydroxymethyl-5-nitro-2-phenylquinoline can be compared with other quinoline derivatives, such as:
2-Phenylquinoline: Lacks the nitro and hydroxymethyl groups, resulting in different chemical and biological properties.
5-Nitroquinoline: Contains a nitro group but lacks the phenyl and hydroxymethyl groups, leading to different reactivity and applications.
6-Hydroxymethylquinoline:
The presence of both the nitro and hydroxymethyl groups in this compound makes it unique and provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
Eigenschaften
| 1018785-17-5 | |
Molekularformel |
C16H12N2O3 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
(5-nitro-2-phenylquinolin-6-yl)methanol |
InChI |
InChI=1S/C16H12N2O3/c19-10-12-6-8-15-13(16(12)18(20)21)7-9-14(17-15)11-4-2-1-3-5-11/h1-9,19H,10H2 |
InChI-Schlüssel |
LYSYVQCSDCTILU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(C=C3)CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)



